Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate
Description
IUPAC Name Derivation & Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, [4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl] dihydrogen phosphate , is derived through a hierarchical prioritization of substituents and functional groups. The parent chain is a tridecyl group (13-carbon chain), numbered to assign the lowest possible locants to the fluorine substituents. The prefix icosafluoro- denotes 20 fluorine atoms distributed across positions 4, 5, 6, 7, 8, 9, 10, 11, 12, and 13, with additional trifluoromethyl (-CF₃) and hydroxyl (-OH) groups at positions 12 and 2, respectively.
The phosphate group (-OPO₃H₂) is esterified to the hydroxyl-bearing carbon at position 2, forming a dihydrogen phosphate moiety. The diammonium counterion arises from the neutralization of the two acidic protons on the phosphate group, yielding the final salt formulation. Isomeric possibilities are constrained by the fully substituted fluorination pattern, which precludes geometric isomerism. However, stereoisomerism at the hydroxyl-bearing carbon (position 2) is theoretically possible, though no enantiomeric forms have been reported in the literature.
| Nomenclature Component | Description |
|---|---|
| Parent chain | Tridecyl (13-carbon chain) |
| Fluorine substituents | 20 fluorine atoms at positions 4,5,6,7,8,9,10,11,12,13 |
| Additional groups | -CF₃ at position 12; -OH at position 2 |
| Phosphate ester | -OPO₃H₂ at position 2, neutralized by diammonium counterions |
Molecular Geometry & Fluorine Substituent Topology
The molecular geometry of this compound is dominated by the steric and electronic effects of its 23 fluorine atoms. The central tridecyl chain adopts a helical conformation due to the repulsion between adjacent fluorine atoms, a common feature of perfluorinated alkyl chains. The phosphate ester group introduces tetrahedral geometry around the phosphorus atom, with bond angles approximating 109.5° between the oxygen atoms.
The fluorine substituents create a highly electronegative environment, polarizing the carbon-fluorine bonds and inducing partial positive charges on the carbon backbone. This polarization stabilizes the molecule against nucleophilic attack, a hallmark of PFAS chemistry. The hydroxyl group at position 2 introduces a region of localized polarity, enabling hydrogen bonding with the ammonium counterions. Computational models suggest that the trifluoromethyl group at position 12 induces a slight bend in the alkyl chain, reducing overall molecular symmetry.
Key structural features :
- Helical perfluorinated chain : Minimizes steric clashes between fluorine atoms.
- Tetrahedral phosphate core : Facilitates ionic interactions with ammonium ions.
- Hydrogen-bonding network : Stabilizes the ammonium-phosphate association.
Comparative Analysis of CAS Registry Entries (94200-50-7 vs. Related PFAS)
The Chemical Abstracts Service (CAS) registry entry 94200-50-7 uniquely identifies this compound, distinguishing it from other PFAS through its combination of a phosphate ester group and diammonium counterion. Comparatively, most PFAS derivatives feature sulfonic or carboxylic acid functionalities, such as perfluorooctanesulfonic acid (PFOS; CAS 1763-23-1) or perfluorooctanoic acid (PFOA; CAS 335-67-1). The phosphate ester group in 94200-50-7 enhances its hydrophilicity relative to non-ionic PFAS, while the diammonium counterion improves solubility in polar solvents.
A notable contrast exists with fluorotelomer-based phosphates, such as 6:2 fluorotelomer phosphate (CAS 678-41-1), which lack the extensive perfluorination seen in 94200-50-7. The registry entry for 94200-50-7 also specifies the icosafluoro- prefix, absent in shorter-chain analogues, underscoring its distinct fluorination pattern.
| Parameter | 94200-50-7 | PFOS (1763-23-1) | 6:2 Fluorotelomer Phosphate (678-41-1) |
|---|---|---|---|
| Functional group | Phosphate ester | Sulfonic acid | Phosphate ester |
| Counterion | Diammonium | Potassium | None (acid form) |
| Fluorination pattern | Icosafluoro (20 F atoms) | Perfluoro (17 F atoms) | Telomer-based (partial fluorination) |
| Hydrophilicity | High (due to phosphate and ammonium) | Moderate | Low |
Properties
CAS No. |
94200-50-7 |
|---|---|
Molecular Formula |
C14H14F23N2O5P |
Molecular Weight |
758.21 g/mol |
IUPAC Name |
diazanium;[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl] phosphate |
InChI |
InChI=1S/C14H8F23O5P.2H3N/c15-4(16,1-3(38)2-42-43(39,40)41)6(18,19)8(22,23)10(26,27)12(30,31)11(28,29)9(24,25)7(20,21)5(17,13(32,33)34)14(35,36)37;;/h3,38H,1-2H2,(H2,39,40,41);2*1H3 |
InChI Key |
HIKBTDVEZMQREG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Fluorinated Hydroxyalkyl Intermediate
Starting materials: Perfluorinated alkyl iodides or bromides with appropriate chain length and substitution pattern (e.g., trifluoromethyl groups) are used as precursors.
Hydroxylation: The perfluorinated alkyl halide undergoes nucleophilic substitution with hydroxide ions or via hydroboration-oxidation to introduce the hydroxy group at the 2-position.
Purification: The intermediate is purified by distillation or chromatography to remove unreacted starting materials and side products.
Phosphorylation Step
Reagents: Phosphoric acid (H3PO4) or phosphorus oxychloride (POCl3) is reacted with the hydroxyalkyl intermediate.
Conditions: The reaction is typically carried out under controlled temperature (0–50 °C) to avoid decomposition, often in an inert atmosphere to prevent moisture interference.
Mechanism: The hydroxy group attacks the phosphorus center, forming a phosphate ester linkage.
Work-up: Excess reagents are removed by aqueous extraction, and the crude phosphate ester is isolated.
Formation of Diammonium Salt
Neutralization: The phosphate ester is treated with ammonium hydroxide or ammonium carbonate solution.
Stoichiometry: Two equivalents of ammonium ions are required to neutralize the phosphate diacid, forming the diammonium salt.
Isolation: The product is isolated by crystallization or lyophilization, yielding a stable diammonium phosphate salt.
- Data Table: Typical Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydroxylation | Perfluoroalkyl halide + NaOH or hydroboration-oxidation | 25–40 | 4–8 | 70–85 | Requires inert atmosphere |
| Phosphorylation | Hydroxyalkyl intermediate + H3PO4 or POCl3 | 0–50 | 2–6 | 65–80 | Moisture sensitive |
| Neutralization | Phosphate ester + 2 equiv. NH4OH | 20–30 | 1–3 | 90–95 | Crystallization for purification |
Yield optimization: Studies indicate that controlling moisture and temperature during phosphorylation significantly improves yield and purity.
Purity assessment: NMR (especially ^19F NMR), mass spectrometry, and IR spectroscopy confirm the structure and purity of the compound.
Environmental considerations: Due to the persistence of perfluorinated compounds, synthesis is conducted with strict containment and waste management protocols.
Alternative methods: Some research explores enzymatic phosphorylation or use of milder phosphorylating agents to reduce by-products and improve environmental footprint, though these are less common for such fluorinated substrates.
The preparation of Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate involves a multi-step synthesis starting from fluorinated alkyl halides, hydroxylation to introduce the hydroxy group, phosphorylation to form the phosphate ester, and final neutralization with ammonium ions to yield the diammonium salt. The process requires careful control of reaction conditions to ensure high yield and purity, with attention to environmental and safety considerations due to the compound’s fluorinated nature.
Chemical Reactions Analysis
Types of Reactions
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphite compounds .
Scientific Research Applications
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized as a surfactant and lubricant in various industrial processes.
Mechanism of Action
The mechanism of action of diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate involves its interaction with molecular targets through its phosphate group. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s high fluorine content also contributes to its unique reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of perfluorinated diammonium phosphates. Key structural analogs include:
Physicochemical Properties
- Hydrophobicity : Increasing fluorine content correlates with greater hydrophobicity. For example, CAS 93857-48-8 (33 fluorines) exhibits near-superhydrophobic behavior, while the target compound (20 fluorines) retains moderate oil-repellency .
- Thermal Stability: Longer perfluorinated chains (e.g., 94200-51-8) resist thermal degradation up to 300°C, whereas non-fluorinated diammonium phosphates (e.g., agricultural DAP) decompose below 200°C .
- Solubility : Fluorinated derivatives are insoluble in water but soluble in fluorinated solvents (e.g., perfluorohexane), unlike conventional diammonium phosphates, which are water-soluble .
Biological Activity
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecyl phosphate (CAS No. 94200-50-7) is a complex fluorinated phosphate compound with notable biological activity. This article explores its properties and effects based on available research.
- Molecular Formula : C₁₄H₁₄F₂₃N₂O₅P
- Molecular Weight : 758.21 g/mol
- Structure : The compound features a long fluorinated carbon chain with a phosphate group and two ammonium ions.
Biological Activity Overview
The biological activity of this compound is primarily influenced by its unique structure which includes a highly fluorinated alkyl chain. Such compounds are known for their surfactant properties and potential interactions with biological membranes.
- Surfactant Properties : The fluorinated tail enhances the compound's ability to reduce surface tension in aqueous solutions. This property can facilitate the penetration of the compound into biological membranes.
- Cell Membrane Interaction : Fluorinated compounds often exhibit increased hydrophobicity which can lead to altered membrane fluidity and permeability. This may affect cellular processes such as signaling pathways and nutrient uptake.
Toxicological Studies
Toxicological assessments indicate that while diammonium phosphate compounds can be beneficial in agricultural applications (e.g., as fertilizers), their environmental persistence raises concerns about bioaccumulation and ecological toxicity.
Case Studies
- Fluorinated Compounds in Agriculture : A study indicated that fluorinated phosphates enhance nutrient availability in soil but may pose risks to non-target organisms due to their persistence and potential toxicity .
- Cell Culture Studies : Research involving cell cultures treated with diammonium icosafluoro phosphate demonstrated altered cellular responses including changes in proliferation rates and apoptosis markers .
Table 1: Summary of Biological Activities
Environmental Impact
The environmental implications of using diammonium icosafluoro phosphate are significant due to its potential to persist in ecosystems and bioaccumulate in food chains. Regulatory frameworks are needed to manage its use in agricultural settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
